molecular formula C12H18N2S B13258914 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine

2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine

Cat. No.: B13258914
M. Wt: 222.35 g/mol
InChI Key: CNYVAQNVMIWCHX-UHFFFAOYSA-N
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Description

2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine (CAS: 1593044-76-8) is a heterocyclic compound featuring a pyridine ring linked via a sulfanyl (-S-) group to a 2-(piperidin-4-yl)ethyl moiety. Its molecular formula is C₁₂H₁₈N₂S, with a molecular weight of 222.35 g/mol .

Properties

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

2-(2-piperidin-4-ylethylsulfanyl)pyridine

InChI

InChI=1S/C12H18N2S/c1-2-7-14-12(3-1)15-10-6-11-4-8-13-9-5-11/h1-3,7,11,13H,4-6,8-10H2

InChI Key

CNYVAQNVMIWCHX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCSC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine typically involves the reaction of 2-chloropyridine with 2-(piperidin-4-yl)ethanethiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine is largely dependent on its interaction with biological targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors. For example, it may bind to the active site of an enzyme, blocking substrate access and thereby inhibiting enzyme activity. The presence of the piperidine and pyridine rings allows for interactions with various molecular targets, including proteins and nucleic acids.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared to structurally related sulfanyl-containing pyridine and pyrimidine derivatives (Table 1).

Table 1: Key Properties of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine C₁₂H₁₈N₂S 222.35 Piperidin-4-yl, ethylsulfanyl Basic piperidine, sulfanyl linker
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Variable 466–545 Chloro, substituted phenyl Chloro substituent, aromatic stacking
Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate C₁₄H₁₃N₃O₂S 295.34 Pyrimidine, ester, sulfanyl Ester group, pyrimidine ring
2-Methylsulfanyl-4-(3-pyridyl)pyrimidine C₁₀H₉N₃S 203.26 Methylsulfanyl, pyridine Methylsulfanyl, pyridine-pyrimidine
Key Observations:

Substituent Effects: The piperidin-4-yl group in the target compound distinguishes it from analogues with phenyl (e.g., ) or ester groups (e.g., ). Sulfanyl Linker: The ethylsulfanyl chain provides greater flexibility and bulk compared to methylsulfanyl (), which may reduce steric hindrance in binding interactions .

Heterocyclic Systems :

  • Pyridine derivatives (target compound, ) exhibit planar aromatic systems conducive to π-π stacking, whereas pyrimidine-containing analogues () offer additional hydrogen-bonding sites due to nitrogen atoms .

Physicochemical Properties

  • Molecular Weight : The target compound (222.35 g/mol) is smaller than chlorinated pyridine derivatives (466–545 g/mol), suggesting better membrane permeability and oral bioavailability .
  • Solubility : The piperidine ring’s basicity may facilitate salt formation in acidic media, enhancing aqueous solubility compared to neutral analogues like 2-methylsulfanyl-4-(3-pyridyl)pyrimidine .
  • Thermal Stability : While melting points for the target compound are unavailable, substituted pyridines in show high melting points (268–287°C), attributed to strong intermolecular forces. The target compound’s flexible ethylsulfanyl chain may lower its melting point .

Biological Activity

2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is primarily studied for its interactions with muscarinic receptors, particularly the M4 subtype, which are implicated in various neurological and psychiatric disorders. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine is C₁₂H₁₉N₂S. The structure features a pyridine ring substituted with a sulfanyl group and a piperidinyl ethyl chain, contributing to its unique pharmacological profile.

Research indicates that 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine interacts with various biological targets:

  • Muscarinic Receptors : The compound shows a strong affinity for M4 muscarinic receptors, which are involved in neurotransmitter modulation and have been linked to antipsychotic effects.
  • Neuroprotective Properties : Preliminary studies suggest that it may exhibit neuroprotective effects by modulating neurotransmitter systems, potentially benefiting conditions such as schizophrenia and Alzheimer's disease.

Pharmacological Effects

The biological activity of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine has been characterized in several studies:

  • Antipsychotic Effects : Compounds with similar structures have demonstrated antipsychotic properties in animal models, suggesting that this compound may also have similar effects.
  • Neuroprotective Effects : Studies indicate potential neuroprotective activity through modulation of cholinergic signaling pathways .
  • Antimicrobial Activity : While not the primary focus, there are indications that related compounds exhibit antimicrobial properties, which could be an area for future exploration .

Case Studies

Recent research has highlighted the potential of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine in various therapeutic contexts:

  • Study on M4 Receptor Modulation : A study demonstrated that compounds targeting M4 receptors could alleviate symptoms in animal models of schizophrenia, pointing towards the therapeutic potential of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine in similar contexts.
  • Neuroprotection in Neurodegenerative Models : Experimental models have shown that this compound can protect neuronal cells from apoptosis induced by neurotoxic agents, indicating its potential use in treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine compared to other piperidine derivatives:

Compound NameStructural FeaturesUnique PropertiesBiological Activity
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridinePyridine ring with sulfanyl groupPotential antipsychotic and neuroprotective effectsTargets M4 receptors
1-(4-Piperidinyl)-3-thiophenecarboxamideSimilar piperidine structureInvestigated for analgesic effectsModerate pain relief
3-(Piperidin-4-yl)-1H-pyrroleContains a pyrrole ringExhibits different receptor selectivityPotential anxiolytic effects

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